2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene
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Overview
Description
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzyl group attached to an oxygen atom, which is further connected to a brominated and dichlorinated benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of a benzyloxy group. One common method involves the following steps:
Bromination: The starting material, 1,3-dichlorobenzene, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Benzyloxylation: The brominated product is then reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the benzyloxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene depends on the specific application and the target molecule
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing the compound to bind to specific enzymes or receptors.
Hydrogen Bonding: The benzyloxy group can form hydrogen bonds with biological molecules, influencing their activity and function.
Halogen Bonding: The bromine and chlorine atoms can participate in halogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Benzyloxy)-1-bromo-3,5-dichlorobenzene can be compared with other similar compounds such as:
2-(Benzyloxy)-1-chloro-3,5-dibromobenzene: Similar structure but with different halogenation pattern, affecting its reactivity and applications.
2-(Benzyloxy)-1-iodo-3,5-dichlorobenzene: Contains iodine instead of bromine, which may influence its chemical properties and biological activities.
2-(Benzyloxy)-1-bromo-3,5-difluorobenzene: Fluorine atoms instead of chlorine, leading to different electronic effects and reactivity.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the benzyloxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-3,5-dichloro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNNUUCKPHTQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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